molecular formula C12H11N3S B1488056 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098101-04-1

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1488056
CAS No.: 2098101-04-1
M. Wt: 229.3 g/mol
InChI Key: DDCOCTXIIQCNHT-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a high-quality chemical building block designed for advanced pharmaceutical and life science research. This compound features a pyrazole core, a structure recognized as a synthetic analog of purine and a privileged scaffold in medicinal chemistry due to its diverse biological activities . The molecular framework incorporates a cyclopropyl group and a thiophen-3-yl substituent, which are valuable for fine-tuning the molecule's electronic properties and metabolic stability. The acetonitrile functional group offers a versatile handle for further synthetic elaboration, making this reagent a key intermediate in the construction of more complex molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological properties. Compounds with this core structure have demonstrated significant potential in various therapeutic areas, including serving as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, exhibiting antitumor properties by modulating pathways involved in cell proliferation and apoptosis, and showing antimicrobial activity against various bacterial strains . Furthermore, such derivatives are explored as inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell cycle regulation and signal transduction, highlighting their value in oncology research . Researchers utilize this compound as a critical precursor in the synthesis of targeted bioactive molecules. It is supplied with a minimum purity of 95% and is provided as a solid. This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCOCTXIIQCNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical C–H Thiocyanation of 5-Aminopyrazoles as a Key Step

  • Electrochemical thiocyanation has been demonstrated as an effective method to functionalize pyrazole derivatives at the C–H position, which can be adapted for the synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile or its precursors.
  • The process involves controlled potential electrolysis (CPE) at an anode potential close to the oxidation peak of the thiocyanate ion (0.70–0.85 V vs. SCE) in an undivided or divided electrochemical cell.
  • Glassy carbon electrodes provide higher yields compared to platinum electrodes.
  • Typical conditions: NH4SCN as the thiocyanating agent, 0.1 M NaClO4 in a MeCN-H2O (20:1) solvent mixture, with a theoretical charge passed (Q = 193 C) for complete conversion.
  • Under optimized conditions, yields of thiocyanato-pyrazole derivatives reach up to 83%.

Condensation with 1,3-Dicarbonyl Compounds

  • The thiocyanato-pyrazole intermediates undergo condensation with 1,3-dicarbonyl compounds or their derivatives to form the target pyrazolyl acetonitrile derivatives.
  • Optimal condensation conditions include aqueous media (H2O) with catalytic hydrochloric acid at room temperature for 24 hours.
  • Alternative solvents such as aqueous ethanol or pure ethanol are used for substrates with lower water solubility.
  • Yields for these condensation products range from 65% to 96% depending on the substrate and solvent system.
  • Strong acids like H2SO4 lead to resinification and lower yields, while weaker acids like AcOH reduce reaction rates.

Summary of Key Experimental Data

Step Conditions Electrode Solvent System Yield (%) Notes
Electrochemical Thiocyanation CPE at 0.90 V vs. SCE, Q=193 C Glassy carbon (GC) MeCN-H2O (20:1), NH4SCN 83 Divided cell preferred, avoids reduction of product
Electrochemical Thiocyanation Same as above Platinum (Pt) MeCN-H2O (20:1), NH4SCN 72 Lower yield, resinification observed in undivided cell
Condensation with 1,3-dicarbonyl HCl catalyst, 24 h at RT N/A H2O 77–96 Best yields with HCl, aqueous medium
Condensation with 1,3-dicarbonyl HCl catalyst, 24 h at RT N/A Aqueous EtOH or EtOH 65–91 Suitable for less water-soluble substrates

Mechanistic Insights and Electrochemical Behavior

  • Cyclic voltammetry studies indicate that thiocyanate ions undergo irreversible one-electron oxidation to form thiocyanogen, which then reacts with the pyrazole substrate.
  • The oxidation potentials of the pyrazole and thiocyanate are close, suggesting a possible ECE (electrochemical-chemical-electrochemical) mechanism.
  • The electrochemical method offers a green and selective route avoiding harsh reagents.
  • Cathodic decomposition of the product is minimized by using divided cells.

Practical Considerations

  • The solubility of starting materials and supporting electrolytes significantly affects reaction efficiency.
  • NH4SCN is preferred over KSCN or NaSCN due to better solubility in the reaction medium.
  • Control of electrolysis potential is critical to prevent overoxidation and resinification.
  • Scale-up experiments show that the method is amenable to increased batch sizes with moderate retention of yield.

Chemical Reactions Analysis

Types of Reactions: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted pyrazolyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in medicinal applications:

  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Preliminary studies on similar compounds have shown promising anti-inflammatory effects.
  • Analgesic Activity : The compound may also exhibit analgesic properties through its interaction with pain pathways. The presence of the thiophene ring enhances its ability to modulate pain signaling.
  • Antitumor Activity : Some studies have indicated that pyrazole derivatives possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Materials Science

In addition to its medicinal applications, 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is being explored for its potential in materials science:

  • Organic Electronics : The unique electronic properties of thiophene rings make this compound a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes could lead to advancements in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds structurally similar to this compound demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, suggesting that modifications to the pyrazole structure could enhance efficacy.

Case Study 2: Antitumor Activity

In another study focusing on the antitumor potential of thiophene-containing compounds, researchers observed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic promise of compounds like this compound in cancer treatment .

Mechanism of Action

The mechanism by which 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical Properties (Predicted):

  • Density : 1.37 ± 0.1 g/cm³
  • Boiling Point : 422.9 ± 45.0 °C
  • pKa : 0.91 ± 0.10 (indicating weak acidity) .

Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as seen in analogous pyrazole derivatives (e.g., reactions involving malononitrile or cyanoacetate precursors) .

Comparison with Similar Compounds

Pyrazole-acetonitrile derivatives exhibit structural diversity based on substituents at positions 3 and 5 of the pyrazole ring. Below is a comparative analysis of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile and its analogs:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thiophene Position Predicted Boiling Point (°C)
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (Target) C₁₂H₁₁N₃S 229.3 Cyclopropyl, thiophen-2-yl 2 422.9 ± 45.0
2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile C₁₁H₁₁N₃S 217.3* Ethyl, thiophen-2-yl 2 Not reported
2-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)acetonitrile C₂₄H₂₀ClF₂N₇O₃S 592.0 Trifluoromethyl, indazole complex N/A Not reported
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C₁₀H₈N₆O₂S 276.3 Amino, hydroxy, cyano-thiophene 5 Not reported

*Molecular weight calculated based on structural similarity to the target compound.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces steric strain and may enhance rigidity compared to the ethyl analog (CAS: 2097964-69-5) . Cyclopropyl’s electron-withdrawing nature could also modulate electronic properties, affecting reactivity in synthetic pathways . Thiophene Position: All evidence pertains to thiophen-2-yl derivatives.

Synthetic Routes: The target compound’s synthesis may parallel methods used for 5-amino-3-hydroxy-pyrazole derivatives, where 1,4-dioxane and triethylamine facilitate cyclocondensation . In contrast, trifluoromethyl-substituted pyrazoles (e.g., ) require more complex coupling agents, such as isonicotinoyl chlorides, to introduce fluorine-containing groups .

Applications: While the target compound’s applications are unspecified, structurally related pyrazole-acetonitriles serve as intermediates in pharmaceuticals. Thiophene-containing analogs (e.g., ) are explored for antimicrobial activity, though data for the target compound remains absent .

Biological Activity

2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement with a pyrazole ring, cyclopropyl group, and thiophene moiety, which may enhance its interaction with various biological targets. Research indicates that derivatives of pyrazole often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4S, with a molecular weight of approximately 232.32 g/mol. The compound's structure can be represented as follows:

2 5 Cyclopropyl 3 thiophen 3 yl 1H pyrazol 1 yl acetonitrile\text{2 5 Cyclopropyl 3 thiophen 3 yl 1H pyrazol 1 yl acetonitrile}

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the pyrazole and thiophene rings suggests potential interactions with aromatic binding sites, which may modulate the activity of various biological targets. Studies have indicated that such compounds may act by inhibiting key enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. In a study involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), compounds similar to this compound showed significant inhibition zones and low minimum inhibitory concentrations (MIC) .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
Bacillus subtilis1464

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study indicated that compounds related to this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This property makes them promising candidates for treating inflammatory diseases.

Antitumor Activity

Pyrazole derivatives have also shown promise in cancer research. They are reported to inhibit various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM) cells. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Cancer Cell Line IC50 (µM) Mechanism
MCF-710Induction of apoptosis
CEM5Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial efficacy of pyrazole derivatives against various pathogens. The results indicated that modifications to the thiophene ring significantly enhanced activity against resistant strains .
  • Antitumor Activity : In another study, researchers synthesized multiple pyrazole derivatives and assessed their cytotoxic effects on human breast adenocarcinoma cells. The findings revealed that specific substitutions on the pyrazole ring improved selectivity and potency against tumor cells while sparing normal cells .

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid direct skin/eye contact due to its classification as a skin/eye irritant (Category 2/2A) .
  • Ventilation: Conduct all operations in a fume hood to minimize inhalation risks.
  • Storage: Store in airtight containers at 2–8°C to prevent degradation and hazardous byproduct formation .
  • Emergency Response: For eye exposure, flush immediately with water for ≥15 minutes; for skin contact, wash with soap/water .

Q. What is the standard synthetic route for this compound?

Answer: A validated method involves:

Reaction Setup: React 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with chloroacetonitrile in anhydrous THF at 0–5°C under nitrogen .

Stoichiometry: Use a 1:1.2 molar ratio (pyrazole:chloroacetonitrile) to minimize unreacted starting material.

Purification: Isolate via column chromatography (silica gel, hexane/EtOAc 3:1) .

Yield Optimization: Monitor reaction progress by TLC and maintain temperatures below 10°C to suppress side reactions .

Q. How can researchers characterize purity and structural integrity?

Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy: Confirm structure via <sup>1</sup>H NMR (key peaks: pyrazole-H δ 7.82 ppm, thiophene-H δ 7.15 ppm) .
  • Mass Spectrometry: Validate molecular ion [M+H]<sup>+</sup> using ESI-MS .

Advanced Research Questions

Q. How to resolve contradictory spectroscopic data during structural validation?

Answer:

  • Multi-Dimensional NMR: Acquire 2D spectra (HSQC, HMBC) to verify proton-carbon correlations and heteronuclear couplings .
  • X-Ray Crystallography: Resolve ambiguities by determining the crystal structure .
  • Computational Validation: Compare experimental <sup>13</sup>C NMR shifts with DFT calculations (B3LYP/6-311+G(d,p)) .

Q. How to design stability studies under varying environmental conditions?

Answer: Adopt the INCHEMBIOL framework :

Hydrolysis: Incubate at pH 4, 7, and 9 (25°C) and quantify degradation via LC-MS/MS.

Photolysis: Expose to simulated sunlight (300–800 nm) and monitor using UV-Vis spectroscopy.

Thermal Stability: Assess decomposition kinetics at 40°C, 60°C, and 80°C via TGA/DSC.

Experimental Design Table:

ConditionAnalytical MethodKey Parameter
pH 9, 25°CLC-MS/MSHalf-life (t₁/₂)
UV light (300 nm)UV-Vis spectroscopy% Degradation/hour
60°C, dry N₂TGAWeight loss profile

Q. What methodologies assess environmental fate and ecotoxicity?

Answer:

  • Sorption Studies: Determine soil-water partition coefficients (Koc) using OECD Guideline 106 with three soil types .
  • Aquatic Toxicity: Perform 48-hour acute toxicity tests on Daphnia magna (EC₅₀) .
  • Bioaccumulation: Use radiolabeled compound to measure bioconcentration factors in fish models.

Q. How to optimize reaction yields while managing steric effects?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Catalysis: Evaluate phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
  • DOE Approach: Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

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